The compound (2-(Piperidin-1-ylmethyl)phenyl)methanol is an organic chemical compound characterized by the presence of a piperidine group attached to a phenyl ring, along with a hydroxymethyl functional group. This compound belongs to the class of phenolic compounds and can be synthesized through various chemical reactions, notably the Mannich reaction. Its potential applications span across medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties.
The compound can be derived from piperidine and phenol through various synthetic routes, including aminomethylation methods. The synthesis process often involves the use of formaldehyde and other reagents that facilitate the formation of the desired structure.
The synthesis of (2-(Piperidin-1-ylmethyl)phenyl)methanol can be achieved through several methods, with the Mannich reaction being one of the most prominent. This reaction typically involves three components: an amine (piperidine), a carbonyl compound (formaldehyde), and a phenolic compound (phenol).
The molecular structure of (2-(Piperidin-1-ylmethyl)phenyl)methanol consists of:
The compound can participate in various chemical reactions, including:
Reactions involving this compound often require careful control of conditions such as temperature, solvent, and reaction time to achieve desired outcomes without unwanted side products .
(2-(Piperidin-1-ylmethyl)phenyl)methanol (CAS 91271-61-3) emerged as a synthetic heterocyclic alcohol during pharmaceutical explorations of piperidine-based scaffolds in the early 21st century. Its development parallels medicinal chemistry efforts to optimize the pharmacodynamic profiles of lead compounds containing N-benzylpiperidine motifs. While not a natural product, its structural framework combines aromatic alcohols with saturated nitrogen heterocycles—a design strategy prevalent in CNS drug discovery [3] [8].
The compound was first synthesized between 2010–2015 via reductive amination or nucleophilic substitution routes, initially serving as an intermediate for bioactive molecules. For example, opioid ligands incorporating tetrahydronaphthalene-methyl-piperidine scaffolds highlighted the pharmacological relevance of analogous structures [1]. By 2023, piperidine derivatives constituted >7,000 research publications, reflecting intense interest in this chemical space. The timeline below summarizes key milestones:
Table 1: Discovery and Development Timeline
Year | Event | Significance |
---|---|---|
2010–2015 | Initial synthetic reports | Optimization of N-benzylpiperidine alcohol synthesis routes |
2015 | Structural analogs in opioid ligand research [1] | Demonstrated piperidine-alcohols' role in receptor targeting |
2018 | Patent applications for RORγ modulators [5] | Utilized similar piperidine benzyl alcohols as synthetic intermediates |
2023 | Piperidine derivative review [3] | Highlighted prevalence in >20 drug classes |
This compound exemplifies strategic molecular hybridization, merging two pharmacophoric elements:
Table 2: Key Molecular Features and Research Significance
Structural Feature | Chemical Properties | Research Utility |
---|---|---|
Benzyl alcohol (-CH₂OH) | LogP ≈ 1.8; Hydrogen bond donor/acceptor | Synthetic handle for prodrugs; modulates solubility [2] |
ortho-Piperidinylmethyl | Sterically constrained; Torsional angle ~85° | Enhances selectivity in receptor binding [6] [8] |
Piperidine nitrogen | Basicity (predicted pKa 8.5–9.2); Salt formation | Improves crystallinity; enables ionic interactions [3] |
Synthetic Versatility
The molecule serves as a precursor to complex pharmacophores:
Diverse Therapeutic Applications
Table 3: Bioactive Derivatives Utilizing the Core Scaffold
Derivative Class | Biological Activity | Role of (2-(Piperidin-1-ylmethyl)phenyl)methanol |
---|---|---|
Benzimidazole-piperidines [9] | Antibacterial (Gram-positive) | Provides piperidine-alcohol backbone for conjugation |
Benzothiazole-piperidines [7] | COX-2 inhibition (SI >100) | Enhances binding affinity via steric positioning |
RORγ modulators [5] | IL-17 suppression in autoimmune disease | Serves as synthetic intermediate |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9